(4-(2-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone
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Overview
Description
(4-(2-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C28H29ClN2O3 and its molecular weight is 477. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Interaction and Binding Analysis
One of the primary applications of compounds similar to (4-(2-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone in scientific research involves studying their molecular interactions and binding affinities. For instance, a study focused on a structurally related antagonist, examining its conformational analysis and interaction with the CB1 cannabinoid receptor, providing insights into the structural requirements for receptor binding and activity. This kind of research is crucial for understanding receptor-ligand interactions and designing new therapeutics (Shim et al., 2002).
Synthesis and Structural Characterization
The synthesis and structural characterization of novel compounds, including those containing piperazine moieties, are another significant area of research. These studies often involve the synthesis of new derivatives, followed by detailed structural analysis using techniques like X-ray crystallography. This research can lead to the discovery of compounds with potential applications in various fields, including materials science and pharmacology (Lv et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that piperazine, a structural motif found in this compound, is common in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Piperazine derivatives have been found to modulate the pharmacokinetic properties of drug substances .
Biochemical Pathways
It’s known that piperazine derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
It’s known that piperazine can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Some piperazine derivatives have been found to exhibit good antibacterial activity .
Action Environment
The stability and efficacy of piperazine derivatives can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2O3/c1-28(2)18-22-6-5-9-25(26(22)34-28)33-19-20-10-12-21(13-11-20)27(32)31-16-14-30(15-17-31)24-8-4-3-7-23(24)29/h3-13H,14-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCLJMVGOBRURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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